

Application Notes and Protocols for 1-Boc-4-bromomethylpiperidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>tert</i> -Butyl 4-(bromomethyl)piperidine-1-carboxylate
Compound Name:	
Cat. No.:	B119426

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Boc-4-bromomethylpiperidine, also known as **tert-butyl 4-(bromomethyl)piperidine-1-carboxylate**, is a versatile synthetic intermediate widely employed in medicinal chemistry and organic synthesis.^[1] Its structure incorporates a piperidine ring, a common scaffold in many pharmaceuticals, protected by a *tert*-butoxycarbonyl (Boc) group, and a reactive bromomethyl group. This combination allows for the strategic introduction of the 4-methylpiperidine moiety into a wide range of molecules.

The Boc protecting group ensures that the piperidine nitrogen is unreactive during alkylation reactions, allowing the bromomethyl group to serve as a potent electrophile for substitution reactions with various nucleophiles.^[1] Following the coupling reaction, the Boc group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. This makes the reagent particularly valuable in the synthesis of complex molecules, including G protein-coupled receptor (GPCR) ligands, enzyme inhibitors, and other biologically active compounds.^{[1][2]} It serves as a key building block in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its pharmacological profile.^[1]

Physicochemical Properties and Safety Data

Below is a summary of the key properties and safety information for 1-Boc-4-bromomethylpiperidine.

Property	Value	Reference
CAS Number	158407-04-6	[1]
Molecular Formula	C ₁₁ H ₂₀ BrNO ₂	[1]
Molecular Weight	278.19 g/mol	[1]
Appearance	White to off-white solid	[1]
Purity	≥ 97% (HPLC)	[1]
Storage Conditions	Store at 0-8 °C	[1]
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.	[3]
Precautionary Measures	Handle in a well-ventilated place (fume hood). Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.	[3]

Core Application: N-Alkylation of Amines

A primary application of 1-Boc-4-bromomethylpiperidine is the alkylation of primary or secondary amines to introduce the Boc-protected piperidin-4-ylmethyl group. This protocol provides a general procedure for this transformation.

Experimental Protocol:

Materials:

- 1-Boc-4-bromomethylpiperidine
- Substrate amine (primary or secondary)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
- Potassium carbonate (K_2CO_3) or Diisopropylethylamine (DIPEA)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ($NaHCO_3$) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Nitrogen or Argon inlet
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

- Reaction Setup: To a solution of the amine substrate (1.0 eq.) in anhydrous DMF, add a base such as potassium carbonate (1.5-2.0 eq.). Stir the mixture at room temperature under an inert atmosphere (N₂ or Ar) for 10-15 minutes.
- Addition of Alkylating Agent: Add a solution of 1-Boc-4-bromomethylpiperidine (1.0-1.2 eq.) in anhydrous DMF dropwise to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) until completion. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[\[4\]](#)
- Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x).[\[4\]](#)
- Washing: Combine the organic layers and wash sequentially with water and brine.[\[4\]](#)
- Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.[\[4\]](#)
- Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[\[4\]](#)

Quantitative Data Summary:

The efficiency of the alkylation reaction is dependent on the nucleophilicity of the substrate and the specific reaction conditions employed. Below are representative yields for the alkylation of various nucleophiles.

Nucleophile Substrate	Base	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
Aniline derivative	K ₂ CO ₃	DMF	60	12	75-90
Benzylamine	DIPEA	MeCN	RT	8	80-95
Phenol derivative	K ₂ CO ₃	DMF	80	16	70-85
Thiophenol	Cs ₂ CO ₃	MeCN	RT	4	85-98

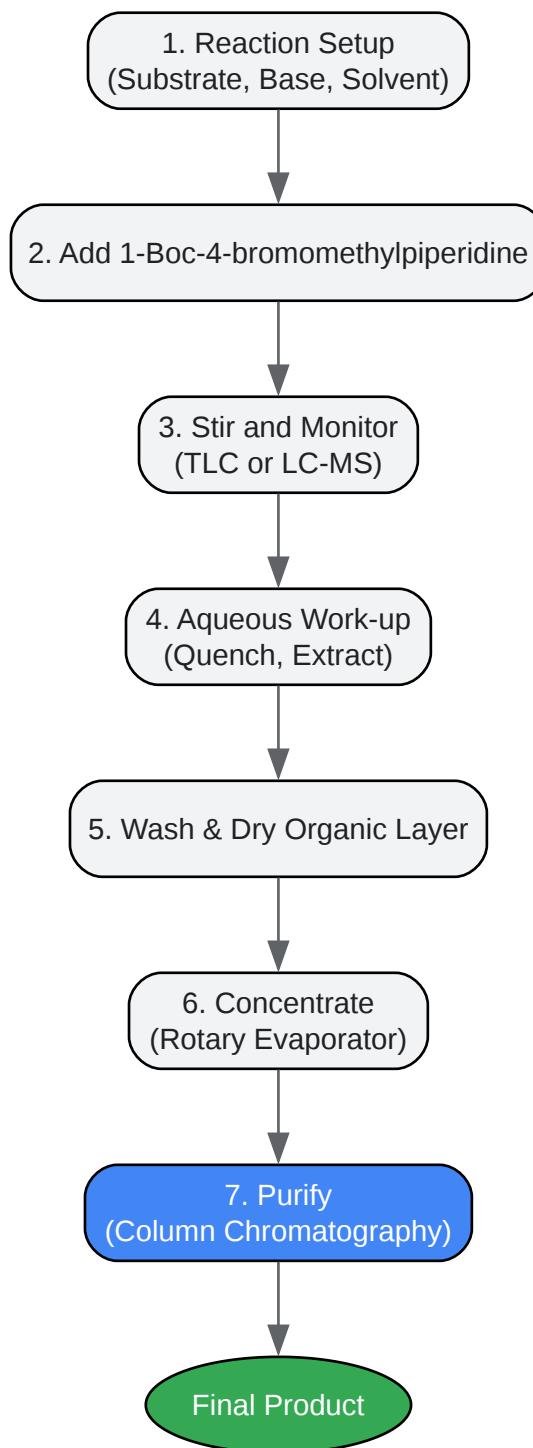
Note: Yields are representative and will vary based on the specific substrate and reaction scale.

Visualized Workflows and Pathways

Diagram 1: General Reaction Scheme

Caption: General alkylation reaction using 1-Boc-4-bromomethylpiperidine.

Diagram 2: Experimental Workflow



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Caption: Step-by-step workflow for synthesis and purification.

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